N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1291836-65-1
VCID: VC4206507
InChI: InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F
Molecular Formula: C16H14FN5O
Molecular Weight: 311.32

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1291836-65-1

Cat. No.: VC4206507

Molecular Formula: C16H14FN5O

Molecular Weight: 311.32

* For research use only. Not for human or veterinary use.

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide - 1291836-65-1

Specification

CAS No. 1291836-65-1
Molecular Formula C16H14FN5O
Molecular Weight 311.32
IUPAC Name N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)
Standard InChI Key DICQMNGVZKCGRX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

Introduction

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. It features a triazole ring, a benzyl group, and a fluorophenyl amino group, which contribute to its potential bioactive properties and applications in drug development. The triazole moiety is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Synthesis

The synthesis of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps, including:

  • Catalysts: Copper(I) iodide is often used for catalysis.

  • Bases: Sodium hydroxide may be employed to facilitate nucleophilic substitutions.

  • Reaction Conditions: Temperature and time are optimized to maximize yield.

Biological Activities

  • Antimicrobial and Anticancer Activity: The triazole moiety is known for its potential in inhibiting enzymes and pathways critical for pathogen survival or cancer cell proliferation .

  • Mechanism of Action: Involves interactions with specific biological targets, potentially inhibiting or activating enzymes or receptors.

Applications

  • Medicinal Chemistry: Promising area of research due to its diverse applications and potential therapeutic benefits.

  • Drug Development: The compound's unique structure and reactivity profile make it suitable for further derivatization and optimization.

Current Research

  • Triazole Derivatives: These compounds have shown significant biological activities, including antifungal, antibiotic, anticancer, and antiviral properties .

  • Interaction Studies: Focus on binding affinity to biological targets such as enzymes and receptors.

Future Directions

  • Novel Derivatives: Development of new triazole derivatives with enhanced biological activities and pharmacokinetic properties is an area of ongoing research .

  • Therapeutic Potential: Further studies are needed to fully explore the therapeutic potential of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide and related compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-chlorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamideChlorobenzyl and fluorophenyl groupsPotential antimicrobial and anticancer activities
N-benzyl-5-((4-chlorophenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamideChlorophenyl and benzyl groupsExhibits significant biological activities
N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamideFluorophenyl and benzyl groupsPotential antimicrobial and anticancer activities

This table highlights the structural diversity and biological activities of triazole derivatives, emphasizing the importance of substituent groups in modulating biological effects.

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